N-(4-(N-(2-氧代-1,2,3,4-四氢喹啉-6-基)磺酰氨基)苯基)异丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound. These types of compounds are often found in biologically active molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the sulfamoyl group might make the compound more water-soluble .科学研究应用
合成和表征
合成方法:具有相似化学框架的化合物使用不同的方法合成,重点是创建具有潜在药理活性的新衍生物。例如,四氢[1,3]恶嗪并噻吩并[2,3-c]异喹啉酮化合物及其衍生物的合成展示了一种生成具有预期生物活性的新分子的多功能方法 (R. Zaki, S. M. Radwan, A. El-Dean, 2017)。这些方法强调了化学合成在探索新化合物的治疗潜力中的重要性。
表征和潜在应用:新合成的化合物通过光谱分析表征,包括 FT IR、^1H NMR、^13C NMR 和质谱。这种全面的表征构成了进一步研究其药理活性的基础,突出了化学合成在药物发现和开发中的关键作用。
潜在药理活性
抗菌和抗真菌应用:异喹啉和相关化合物的某些衍生物已对其抗菌和抗真菌活性进行了评估。例如,新的 N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物对革兰氏阳性和革兰氏阴性细菌以及真菌表现出有希望的结果,强调了这些化合物在开发新的抗菌剂中的潜力 (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016)。
抗微管和抗增殖活性:异喹啉衍生物已研究了其对癌细胞系的抗微管和抗增殖活性,表明它们作为细胞抑制剂的潜力。例如,研究了甲氧基取代的 3-甲酰-2-苯基吲哚抑制微管聚合的能力,微管聚合是癌症治疗中的关键机制 (R. Gastpar, Michael Goldbrunner, Doris Marko, E. von Angerer, 1998)。
抗炎和镇痛作用:稠合杂环异喹啉酮衍生物的合成导致具有强抗炎和镇痛活性的化合物,突出了异喹啉酮衍生物在治疗炎症和疼痛中的治疗潜力 (K. Kubo, N. Itŏ, Y. Isomura, I. Sozu, H. Homma, M. Murakami, 1979)。
安全和危害
The safety and hazards associated with a compound depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols.
未来方向
属性
IUPAC Name |
2-methyl-N-[4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12(2)19(24)20-14-4-7-16(8-5-14)27(25,26)22-15-6-9-17-13(11-15)3-10-18(23)21-17/h4-9,11-12,22H,3,10H2,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRSXBPGCFRTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)isobutyramide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。